molecular formula C6H8O4 B1177027 P protein, phocid distemper virus CAS No. 146991-83-5

P protein, phocid distemper virus

Cat. No.: B1177027
CAS No.: 146991-83-5
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Description

Classification and Genomic Context of Phocid Distemper Virus (PDV) within the Morbillivirus Genus

Phocid distemper virus is classified within the genus Morbillivirus, which belongs to the family Paramyxoviridae and the order Mononegavirales. wikipedia.orgmarinespecies.org This genus includes other well-known pathogens such as measles virus (MV) in humans, canine distemper virus (CDV) in carnivores, and rinderpest virus (RPV) in ungulates. nih.govictv.global PDV is most closely related to CDV, and it is hypothesized that PDV may have originated from CDV through cross-species transmission from terrestrial carnivores to seals. nih.govresearchgate.net

The genome of PDV is a non-segmented, negative-sense, single-stranded RNA molecule, approximately 15,696 nucleotides in length. nih.govnih.gov A defining characteristic of morbilliviruses is that their genome length adheres to the "rule of six," meaning the total number of nucleotides is a multiple of six. nih.goveur.nl This is crucial for the efficient replication of the viral genome. The PDV genome contains six non-overlapping genes that encode for six structural proteins. The gene order is canonical for morbilliviruses: 3'-N-P/V/C-M-F-H-L-5'. nih.govnih.govmicrobiologyresearch.org

The P gene, which codes for the phosphoprotein (P), is located between the nucleoprotein (N) gene and the matrix (M) gene. nih.govnih.gov A unique feature of the morbillivirus P gene is its capacity to produce additional non-structural proteins, V and C, through alternative mechanisms. The C protein is synthesized from an alternative open reading frame, while the V protein is produced via a process called RNA editing, where a non-templated guanosine (B1672433) residue is inserted into the mRNA transcript. nih.govkarger.comgrafiati.com

Table 1: Genomic Features of Phocid Distemper Virus

FeatureDescription
Virus Phocid distemper virus (PDV)
Family Paramyxoviridae
Genus Morbillivirus
Genome Single-stranded, negative-sense RNA
Genome Size 15,696 nucleotides
Gene Order 3'-N-P/V/C-M-F-H-L-5'
Encoded Proteins Nucleoprotein (N), Phosphoprotein (P), Matrix (M), Fusion (F), Hemagglutinin (H), Large protein (L), V protein, C protein

Central Significance of the P Protein in the Phocid Distemper Virus Replication Cycle and Pathogenesis

The P protein of PDV is a critical component of the viral replication machinery and plays a significant role in the virus's ability to cause disease. nih.govontosight.ai Its functions are multifaceted and essential for the propagation of the virus within the host.

In the replication cycle, the P protein acts as a crucial cofactor for the viral RNA-dependent RNA polymerase (RdRp), which is composed of the large protein (L). nih.govmdpi.com The P protein forms a complex with the L protein and the nucleoprotein (N), which encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex. nih.govmdpi.com The P protein's interaction with the N protein is vital, acting as a chaperone for newly synthesized N proteins to prevent their aggregation and ensure they are available for encapsidating the nascent viral RNA. mdpi.com The phosphorylation state of the P protein is believed to regulate its function in the initiation of viral transcription and replication. ontosight.ai

The P protein is also a key player in the pathogenesis of PDV by counteracting the host's innate immune response. nih.gov The non-structural proteins V and C, both encoded by the P gene, are particularly important in this process. nih.govnih.gov The V protein has been shown to inhibit the interferon (IFN) signaling pathway, a critical component of the host's antiviral defense. nih.govnih.gov It achieves this by blocking the Jak/Stat signaling pathway, thereby preventing the expression of interferon-stimulated genes. nih.govnih.gov The C protein also contributes to the evasion of the immune system by regulating viral RNA synthesis, which can indirectly suppress the induction of interferon. nih.gov Therefore, the P gene and its products are significant determinants of viral virulence. nih.gov

Table 2: Functions of the P Protein and its Encoded Products

ProteinKey Functions
P protein - Acts as a cofactor for the RNA-dependent RNA polymerase (L protein).- Chaperones the nucleoprotein (N) for RNP formation.- Essential for viral transcription and replication.
V protein - Inhibits the host's interferon (IFN) signaling pathway.- Blocks the Jak/Stat signaling cascade.- Contributes to immune evasion.
C protein - Regulates viral RNA synthesis.- Indirectly suppresses interferon induction.- Contributes to viral pathogenesis.

Properties

CAS No.

146991-83-5

Molecular Formula

C6H8O4

Synonyms

P protein, phocid distemper virus

Origin of Product

United States

Molecular Biology and Gene Expression of Phocid Distemper Virus P Protein

P Gene Organization and Transcriptional Complexity

The P gene of PDV is strategically located on the viral genome following the nucleocapsid (N) protein gene and preceding the matrix (M) protein gene. nih.govnih.gov This organization is consistent with that of other morbilliviruses. nih.gov A hallmark of the PDV P gene is its capacity to produce multiple distinct protein products from a single genetic locus, a feature that significantly expands its functional repertoire. nih.gov

Encoding of P, V, and C Protein Isoforms via RNA Editing and Overlapping Open Reading Frames

The transcriptional complexity of the P gene locus gives rise to three main protein isoforms: the full-length phosphoprotein (P), and the non-structural proteins V and C. nih.govnih.gov This is achieved through two primary mechanisms: RNA editing and the use of an overlapping open reading frame.

P Protein: The P protein is translated from a faithful transcript of the P gene. oup.com

V Protein: The V protein is generated through a process of co-transcriptional RNA editing. The viral RNA-dependent RNA polymerase occasionally inserts a non-template guanosine (B1672433) (G) residue at a specific editing site within the P gene transcript. nih.govnih.gov This frameshift event leads to the translation of a protein with an N-terminal domain identical to that of the P protein but with a unique, cysteine-rich C-terminal domain. nih.govresearchgate.net

C Protein: The C protein is produced from an alternative, overlapping open reading frame within the P gene. nih.govnih.govnih.gov Its translation initiates from a different start codon, resulting in a protein with a sequence entirely distinct from the P and V proteins. mdpi.com

These non-structural V and C proteins are considered virulence factors that play crucial roles in modulating the host's innate immune response, thereby impacting the virus's infectivity. nih.govnih.gov The V protein, for instance, has been shown to interfere with the interferon (IFN) signaling pathway. nih.gov

Table 1: Protein Isoforms Encoded by the Phocid Distemper Virus P Gene

ProteinEncoding MechanismKey FeaturePrimary Function
P (Phosphoprotein)Direct translation of the P geneFull-length proteinCofactor for RNA polymerase, chaperone for N protein uniprot.org
V ProteinRNA editing (G insertion)Shared N-terminus with P, unique C-terminus nih.govInhibition of host innate immune response nih.gov
C ProteinOverlapping open reading frameUnique amino acid sequence mdpi.comRegulation of viral RNA synthesis nih.gov

Transcriptional Regulation and Initiation Signals within the P Gene Locus

The expression of the P, V, and C proteins is tightly regulated at the transcriptional level. The viral RNA-dependent RNA polymerase initiates transcription at the 3' end of the genome and proceeds sequentially along the gene order. The junctions between genes contain conserved start and stop signals that direct the polymerase to terminate and reinitiate transcription. The efficiency of reinitiation at each gene junction is not 100%, leading to a gradient of transcription where genes closer to the 3' end, like the N gene, are transcribed more abundantly than genes further downstream, such as the L gene.

The process of RNA editing that generates the V protein mRNA is also a regulated event, although the precise host and viral factors that influence the frequency of G insertion in PDV are still under investigation. The presence of specific sequence motifs around the editing site is crucial for this process.

Structural Characteristics of P Protein Isoforms

The different protein isoforms expressed from the P gene locus possess distinct structural features that underpin their diverse functions.

Domain Architecture and Identification of Intrinsically Disordered Regions

The morbillivirus P protein, including that of PDV, exhibits a modular architecture characterized by both ordered domains and intrinsically disordered regions (IDRs). nih.gov IDRs are protein segments that lack a stable three-dimensional structure under physiological conditions, providing them with conformational flexibility that is crucial for their function, particularly in protein-protein interactions. nih.govutexas.edu

The P protein has a central role as a polymerase cofactor, mediating the loading of the polymerase complex onto the viral RNA template. nih.gov Its structure includes a multimerization domain and a binding domain for the nucleoprotein (N). nih.gov The N-terminal region of the P protein is intrinsically disordered and is involved in chaperoning the N protein. oup.com

Table 2: Domain Organization of the Morbillivirus P Protein

Domain/RegionLocationStructural FeatureKnown Function
N-terminal DomainN-terminusIntrinsically Disordered oup.comChaperoning N protein, binding to N-RNA template oup.com
Multimerization DomainCentralOrdered, forms oligomers nih.govP protein self-assembly nih.gov
C-terminal Domain (XD)C-terminusOrderedInteraction with the N-terminal tail of the N protein nih.gov

Unique Structural Elements of V and C Accessory Proteins

The V and C proteins, while originating from the same gene locus as P, have unique structural characteristics that dictate their specialized functions.

The V protein shares its N-terminal domain with the P protein but possesses a distinctive C-terminal domain that is rich in cysteine residues. nih.govresearchgate.net This C-terminal domain is a zinc-binding domain, a feature conserved among paramyxovirus V proteins. uniprot.orguniprot.org This domain is critical for the V protein's ability to interact with and inhibit components of the host's antiviral defense system, such as by blocking interferon signaling. nih.govsemanticscholar.org

The C protein , being translated from an alternative reading frame, has a completely different amino acid sequence and, consequently, a unique structure. mdpi.com Structural studies on C proteins from other paramyxoviruses reveal a helical core domain. mdpi.com The C protein of morbilliviruses acts as a regulator of viral RNA synthesis. nih.gov

Post-Translational Modifications of Phocid Distemper Virus P Protein

The function of the PDV P protein is further regulated by post-translational modifications, with phosphorylation being a key mechanism. The P protein is a phosphoprotein, and the dynamic addition and removal of phosphate (B84403) groups can modulate its interactions with other viral and host proteins, thereby influencing viral gene expression and replication. nih.govasm.org

In morbilliviruses, the P protein is phosphorylated by host cell kinases, such as casein kinase II (CKII). nih.govresearchgate.net Phosphorylation can affect the P protein's ability to form inclusion bodies, which are sites of viral replication within the infected cell. researchgate.net For example, in measles virus, phosphorylation of the P protein has been shown to modulate the size of these inclusion bodies. researchgate.net While specific phosphorylation sites on the PDV P protein have not been as extensively mapped as those in measles virus, it is expected that a similar regulatory mechanism is at play. The phosphorylation status of the P protein is thought to influence its interaction with the N protein, which in turn can down-regulate viral transcription and replication. uniprot.org

Phosphorylation Sites and the Role of Cellular Kinases (e.g., Protein Kinase C-zeta, Casein Kinase II)

The phosphorylation of the morbillivirus P protein is a critical step that activates it as a transcriptional cofactor. nih.gov This process is dependent on cellular kinases, and the specific kinases utilized can differ among viruses within the Paramyxoviridae family. nih.gov

While direct studies pinpointing the exact phosphorylation sites on the Phocid distemper virus P protein are limited, significant insights can be drawn from research on the closely related Canine distemper virus (CDV). nih.govnih.gov Studies on CDV have demonstrated that its P protein is phosphorylated by two distinct cellular kinases: Protein Kinase C-zeta (PKC-zeta) and Casein Kinase II (CKII). nih.gov In this interaction, PKC-zeta is responsible for the majority of the phosphorylation activity, while CKII contributes to a lesser extent. nih.gov This is in contrast to another morbillivirus, Measles virus (MV), where CKII is the predominant kinase for P protein phosphorylation, and PKC-zeta has only a minor role. nih.gov

The P protein of viruses in the order Mononegavirales is known to be phosphorylated at specific serine residues. proquest.com For example, in Borna disease virus, another member of this order, Protein Kinase C phosphorylates serine residues at positions 26 and 28. proquest.com Although the specific residues for PDV have not been definitively identified, the established mechanism in closely related viruses provides a strong model for understanding its regulation.

Table 1: Cellular Kinases Involved in P Protein Phosphorylation of Different Morbilliviruses This table summarizes the primary and secondary cellular kinases responsible for phosphorylating the P protein in Canine distemper virus and Measles virus, providing a comparative model for Phocid distemper virus.

VirusPrimary KinaseSecondary KinaseSource
Canine Distemper Virus (CDV) Protein Kinase C-zeta (PKC-zeta)Casein Kinase II (CKII) nih.gov
Measles Virus (MV) Casein Kinase II (CKII)Protein Kinase C-zeta (PKC-zeta) nih.gov

Functional Consequences of P Protein Phosphorylation on Viral Processes

The phosphorylation of the P protein is not merely a structural modification but a crucial switch that governs its activity and, consequently, the progression of the viral life cycle. ontosight.ainih.gov This modification directly impacts viral transcription, replication, and interaction with other viral components. uniprot.org

The primary function of P protein phosphorylation is the activation of the viral RNA-dependent RNA polymerase complex for transcription. nih.govnih.gov In related viruses like Vesicular stomatitis virus and Respiratory syncytial virus, a P protein that is unphosphorylated or dephosphorylated is incapable of supporting transcription, leading to the production of only short, abortive RNA transcripts instead of full-length viral mRNAs. nih.govnih.gov

Research on CDV has provided direct evidence for the critical role of this phosphorylation in vivo. The selective chemical inhibition of Protein Kinase C-zeta (PKC-zeta) within host cells rendered them non-permissive to CDV replication. nih.gov This finding underscores that PKC-zeta-mediated phosphorylation is an essential event for the virus to successfully replicate within a host cell. nih.gov The broad expression of PKC-zeta across various tissues is thought to be a contributing factor to the pantropic nature of distemper virus infections, as it determines cellular permissiveness to the virus. nih.gov

Furthermore, the level of P protein phosphorylation appears to be tightly regulated. The viral nucleoprotein (N) has been shown to prevent excessive phosphorylation of the P protein. uniprot.org This suggests a feedback mechanism where over-phosphorylation would lead to a down-regulation of viral transcription and replication, highlighting a delicate balance required for an efficient viral life cycle. uniprot.org For Sendai virus, another related paramyxovirus, phosphorylation of its P protein by PKC-zeta is critical for primary transcription, and inhibiting this step dramatically reduces the production of new virus particles. nih.gov

Table 2: Effects of P Protein Phosphorylation on Viral Processes This table outlines the key functional outcomes resulting from the phosphorylation of the P protein, as determined from studies on Phocid distemper virus and related viruses.

Viral ProcessConsequence of P Protein PhosphorylationSource
Viral Transcription Activates the P protein as an essential cofactor for the RNA polymerase, enabling the synthesis of full-length viral mRNAs. nih.govnih.govnih.gov
Viral Replication Essential for the overall virus replication cycle; inhibition of the responsible kinase prevents viral propagation. nih.gov
Polymerase Complex Activity Enables the polymerase to proceed from transcription initiation to elongation. nih.gov
Regulation The level of phosphorylation is regulated to prevent down-regulation of transcription/replication that would result from hyperphosphorylation. uniprot.org

Functional Roles of Phocid Distemper Virus P Protein in Viral Replication and Transcription

P Protein as an Essential RNA-Dependent RNA Polymerase (RdRp) Cofactor

The primary function of the PDV P protein is to facilitate the activity of the RNA-dependent RNA polymerase (RdRp), which is responsible for both transcription of viral genes and replication of the viral genome. nih.gov The RdRp itself is a complex composed of the large protein (L) and the phosphoprotein (P). nih.govnih.gov

The P protein is an indispensable component of the viral polymerase complex, forming a functional unit with the large protein (L), which contains the catalytic RdRp activity. nih.govnih.govmdpi.com In morbilliviruses, the P protein acts as a bridge, linking the L protein to the nucleocapsid, which serves as the template for RNA synthesis. nih.gov While detailed structural studies on the PDV-specific L-P complex are limited, research on related paramyxoviruses, such as Nipah virus, reveals that the P protein tetramer anchors firmly to the RdRp domain of the L protein through intricate interfaces. bioengineer.org This interaction is not merely structural but is critical for the catalytic competence of the polymerase. bioengineer.org Mutagenesis experiments in other paramyxoviruses have shown that disrupting the L-P interfaces leads to a significant decrease in polymerase enzymatic function and compromises the structural stability of the L protein. bioengineer.org The interaction between the L and P proteins is essential for the initiation of RNA synthesis. embopress.org

Table 1: Components of the Phocid Distemper Virus RNA-Dependent RNA Polymerase Complex

ComponentGeneKey Function
Large (L) ProteinLCatalytic subunit with RNA-dependent RNA polymerase activity.
Phosphoprotein (P)P/VCofactor for the L protein, mediator of L protein-nucleocapsid interaction.
Nucleocapsid (N) ProteinNEncapsidates the viral RNA genome, forming the template for the polymerase complex.

This table summarizes the core components of the PDV RdRp complex and their primary roles in viral RNA synthesis.

A critical function of the P protein is to recruit the L protein to the viral RNA, which is tightly encapsidated by the nucleocapsid (N) protein, forming the N-RNA template. uniprot.org The interaction between the P protein and the N-RNA template is a prerequisite for the initiation of transcription and replication. uniprot.org For PDV, it is understood that the P protein interacts with the N protein of the nucleocapsid, thereby positioning the L protein in proximity to the RNA template. uniprot.org This recruitment is essential as the L protein alone cannot efficiently access the encapsidated genome. The interaction between the P protein and the N-RNA template is mediated through the C-terminus of the N protein. uniprot.org This interaction effectively positions the polymerase complex onto the template, enabling the synthesis of viral RNAs. uniprot.org

Chaperone Activity for the Nucleocapsid (N) Protein

In addition to its role as a polymerase cofactor, the PDV P protein functions as a chaperone for the N protein. This activity is vital for preventing the premature and non-specific encapsidation of cellular RNA and for ensuring the orderly assembly of new viral nucleocapsids.

Newly synthesized, monomeric N protein (termed N⁰) has a high affinity for RNA and, if left unregulated, could non-specifically encapsidate host cellular RNAs. mdpi.com The P protein prevents this by binding to N⁰, forming a soluble N⁰-P complex. mdpi.com This interaction keeps the N protein in a monomeric, RNA-free state, preventing its aggregation and the non-specific encapsidation of cellular RNA. uniprot.orgmdpi.com The N-terminus of the P protein is responsible for this interaction with the N⁰ protein. uniprot.orgmdpi.com This chaperone function ensures that a pool of soluble N protein is available for the specific encapsidation of newly synthesized viral genomic and antigenomic RNA during replication. mdpi.com

The N⁰-P complex serves as the substrate for the encapsidation of nascent viral RNA during replication. uniprot.orgmdpi.com As the viral polymerase synthesizes new RNA strands, the P protein delivers the N protein to the nascent RNA, ensuring that only viral RNA is specifically encapsidated. mdpi.com This coordinated process of RNA synthesis and encapsidation is crucial for the formation of new, infectious viral particles. The interaction between P and N proteins is therefore central to the assembly of the ribonucleoprotein core of the virus. uniprot.org

Table 2: Chaperone Functions of Phocid Distemper Virus P Protein

FunctionInteracting PartnerP Protein DomainOutcome
Prevention of non-specific RNA encapsidationMonomeric N protein (N⁰)N-terminusFormation of a soluble N⁰-P complex, preventing N protein aggregation and non-specific RNA binding.
Facilitation of viral RNA encapsidationNascent viral RNANot fully elucidatedDelivery of N protein to the nascent viral RNA for specific encapsidation and nucleocapsid assembly.

This table details the chaperone activities of the PDV P protein, its interacting partners, the domains involved, and the functional outcomes.

Integration into the Ribonucleoprotein (RNP) Complex and its Dynamic Regulation

The ribonucleoprotein (RNP) complex of PDV is the functional unit for viral transcription and replication and is composed of the viral RNA genome, the N protein, the P protein, and the L protein. nih.gov The P protein is an integral structural and functional component of this complex. nih.gov The interactions within the RNP are dynamic and tightly regulated to switch between transcription (synthesis of viral mRNAs) and replication (synthesis of full-length genomic and antigenomic RNAs). The stoichiometry of the N, P, and L proteins within the RNP complex is a critical determinant of its function. For the related Canine Distemper Virus, the composition of dense nucleocapsids has been determined to be approximately 89.7% N protein, 8.4% P protein, and 1.9% L protein. nih.gov The P protein, through its multiple interaction domains, orchestrates the assembly and activity of the RNP complex, ensuring the timely and controlled expression of the viral genome.

Contribution to Viral Factory (Viroplasm) Formation and Maintenance

The phosphoprotein (P protein) of the phocid distemper virus (PDV) plays a crucial role, in conjunction with the nucleoprotein (N), in the establishment and organization of specialized intracellular sites for viral replication known as viral factories or viroplasms. These structures, often observed as distinct inclusion bodies within the cytoplasm of infected host cells, serve as concentrated hubs for the synthesis of viral RNA. While direct molecular studies on the PDV P protein's role in this process are not extensively detailed, a robust model can be drawn from comprehensive research on the closely related measles virus (MeV).

The assembly of these viral factories is understood to be driven by a biophysical process called liquid-liquid phase separation (LLPS). nih.govfrontiersin.orgspringernature.com This mechanism enables the concentration of necessary viral proteins and nucleic acids into discrete, membrane-less compartments within the cytoplasm. nih.govresearchgate.net For morbilliviruses, the P protein and the N protein are the primary viral components that initiate this phase separation. nih.govnih.govnih.gov

A significant portion of the morbillivirus P protein is intrinsically disordered, meaning it lacks a fixed three-dimensional structure. nih.govresearchgate.netfrontiersin.org This structural flexibility is critical for its function, as it allows for numerous, transient interactions with other proteins. nih.gov It is these multivalent interactions between the P protein and the N protein that are thought to drive the formation of the liquid-like condensates that mature into viroplasms. nih.gov Within these factories, one of the P protein's key functions is to act as a chaperone for newly synthesized N protein, keeping it in a monomeric, RNA-free state (N⁰) and preventing it from aggregating or non-specifically binding to cellular RNA. nih.govuniprot.org This ensures a ready supply of N protein for the encapsidation of new viral genomes as they are being synthesized by the viral polymerase.

Studies on measles virus have shown that the co-expression of only the N and P proteins is sufficient to form cytoplasmic inclusions that resemble the viral factories seen during infection. nih.govnih.gov This highlights their fundamental role as the architectural drivers of these replication compartments. The fluid nature of these viroplasms is believed to facilitate the dynamic processes of replication and transcription by allowing the free movement of components within them. nih.gov

The table below outlines the key viral proteins involved in the formation of morbillivirus viroplasms and their functions, which are largely inferred for phocid distemper virus based on studies of related viruses.

Protein ComponentRole in Viroplasm Formation and MaintenanceKey Interactions
P protein A primary driver of liquid-liquid phase separation (LLPS); acts as a chaperone for the N protein. nih.govnih.govInteracts with the N protein to form the core of the viroplasm; binds to the L protein to form the polymerase complex. uniprot.org
N protein Co-induces LLPS with the P protein; encapsidates the viral RNA genome. nih.govnih.govSelf-assembles along the viral RNA; interacts with the P protein chaperone. nih.govuniprot.org
L protein The catalytic subunit of the RNA-dependent RNA polymerase; recruited to the viroplasm for viral genome replication and transcription.Forms a complex with the P protein to become active and localize to the N-RNA template. uniprot.org

In essence, the phocid distemper virus P protein is integral to constructing the viral replication machinery's operational centers. Through its capacity to initiate phase separation with the N protein, it orchestrates the formation of dedicated viral factories, thereby concentrating the replication complex, shielding it from host cell defenses, and maximizing the efficiency of viral propagation.

Phocid Distemper Virus P Protein in Host Virus Interactions and Immune Evasion

Antagonism of the Host Interferon (IFN) Response

The innate immune system's first line of defense against viral infections is the rapid induction of type I interferons (IFN-α/β). These cytokines trigger a signaling cascade that leads to the expression of hundreds of IFN-stimulated genes (ISGs), which collectively establish an antiviral state in the host. The PDV P protein, along with its accessory proteins V and C, has evolved sophisticated strategies to counteract this critical host response. nih.govmdpi.com A primary mechanism of this antagonism is the disruption of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, a cornerstone of the IFN response. nih.gov

Disruption of JAK-STAT Signaling Pathways

The JAK-STAT pathway is the principal signal transduction route for type I and type II IFNs. Upon IFN binding to its receptor, receptor-associated Janus kinases (JAKs) are activated, leading to the phosphorylation and activation of STAT proteins. frontiersin.org These activated STATs then form dimers or heterodimers, translocate to the nucleus, and induce the transcription of ISGs. The PDV P protein, particularly through its V protein isoform, effectively dismantles this pathway at multiple key junctures.

A crucial tactic employed by the PDV V protein is its direct interaction with STAT proteins, most notably STAT1 and STAT2. nih.govmdpi.com These interactions are highly specific and are mediated by a conserved cysteine-rich domain at the C-terminus of the V protein. mdpi.com By binding to STAT1 and STAT2, the V protein physically obstructs their ability to participate in the downstream signaling events necessary for an effective IFN response. While the interaction with STAT1 and STAT2 is well-documented for morbilliviruses, the direct interaction of the PDV P protein with STAT3 is less characterized but remains a possibility given the conserved nature of these viral immune evasion strategies.

Following their activation by JAKs, a critical step for STAT proteins to function as transcription factors is their translocation from the cytoplasm into the nucleus. The PDV V protein's interaction with STAT1 and STAT2 serves to sequester these proteins in the cytoplasm, effectively preventing their nuclear import. mdpi.com This cytoplasmic retention is a direct consequence of the V protein binding to the nuclear localization signals of the STAT proteins, thereby masking them from the cellular import machinery. By trapping STAT1 and STAT2 in the cytoplasm, the PDV V protein ensures that the IFN-induced signal cannot reach the nucleus to initiate the transcription of antiviral genes.

Modulation of Interferon Regulatory Factor (IRF) Activation and Signaling

Interferon regulatory factors (IRFs), particularly IRF3, are master transcription factors that play a critical role in the initial induction of type I IFN expression following viral infection. The PDV P gene products have been shown to disrupt IRF3-dependent type I IFN production. mdpi.com This interference can occur through various mechanisms, including the prevention of IRF3 phosphorylation and dimerization, which are essential for its activation and subsequent translocation to the nucleus. By targeting IRF3, the PDV P protein nips the IFN response in the bud, preventing the initial wave of IFN production that is crucial for alerting the immune system to the presence of the invading virus.

Interference with Innate Immune Pattern Recognition Receptor Signaling

The host's innate immune system relies on a class of sensors known as pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as viral RNA. nih.gov Key PRRs involved in the detection of RNA viruses include the RIG-I-like receptors (RLRs), such as RIG-I and MDA5. The PDV V protein has been identified as a potent antagonist of RLR signaling. mdpi.commdpi.com It achieves this by directly binding to MDA5, thereby preventing it from recognizing viral RNA and initiating the downstream signaling cascade that leads to IFN production. mdpi.commdpi.com Furthermore, the V protein can also interfere with RIG-I signaling by interacting with essential downstream signaling components. mdpi.com This multifaceted interference with PRR signaling represents a critical strategy for the virus to evade initial detection by the host's innate immune system.

Role of P Protein Isoforms (V and C) in Immune Evasion

The P gene of PDV, through a process of RNA editing and the use of an alternative open reading frame, gives rise to not only the full-length P protein but also two smaller accessory proteins: the V protein and the C protein. nih.govmdpi.comnih.gov These isoforms are not merely byproducts of gene expression but are crucial virulence factors that have distinct yet complementary roles in circumventing the host's immune defenses. nih.govmdpi.com

The V protein , as detailed in the preceding sections, is a primary antagonist of the IFN signaling pathway. Its C-terminal domain is uniquely structured to interact with and inhibit key components of both the IFN induction and signaling cascades, including STAT1, STAT2, MDA5, and RIG-I. nih.govmdpi.commdpi.com This makes the V protein a potent and multifaceted tool for immune evasion.

The C protein , on the other hand, employs a more indirect strategy to suppress the host's IFN response. The C protein acts as a regulator of viral RNA synthesis. nih.gov It is believed to modulate the activity of the viral RNA-dependent RNA polymerase, preventing the excessive production of double-stranded RNA (dsRNA), a potent trigger of the host's innate immune sensors. nih.gov By controlling the levels of viral dsRNA, the C protein helps the virus to maintain a low profile, thereby avoiding the activation of PRRs and the subsequent induction of the IFN response. nih.govnih.gov This subtle yet effective mechanism complements the more direct antagonistic functions of the V protein, highlighting the sophisticated and layered immune evasion strategies encoded within the PDV P gene.

Protein Function in Immune Evasion Target(s) Mechanism
P protein Co-factor for viral RNA polymerase; involved in immune evasionL protein, N proteinFacilitates viral replication and transcription
V protein Potent antagonist of the IFN responseSTAT1, STAT2, MDA5, RIG-IDirect interaction, inhibition of nuclear translocation, disruption of PRR signaling
C protein Indirectly suppresses the IFN responseViral RNA synthesisRegulates viral RNA-dependent RNA polymerase to minimize dsRNA production
Signaling Pathway Component Effect of PDV P/V Protein Interaction
JAK-STAT Signaling Disrupted
STAT1/STAT2 Cytoplasmic retention, inhibited nuclear translocation
IRF3 Activation and signaling modulated
RIG-I/MDA5 (PRRs) Signaling interfered with

Subcellular Localization and Trafficking Mechanisms Associated with Immune Antagonism

The ability of the PDV P protein and its related products to effectively neutralize host immune responses is intrinsically linked to their location within the infected cell. By controlling their movement between the cytoplasm and the nucleus, these viral proteins can access and interfere with specific components of the host's cellular machinery responsible for antiviral signaling. This dynamic trafficking is a key strategy for immune antagonism.

Nucleocytoplasmic transport is the tightly regulated movement of macromolecules between the cell's nucleus and cytoplasm, occurring through sophisticated channels known as Nuclear Pore Complexes (NPCs). researchgate.net This fundamental cellular process is often exploited and subverted by viruses to facilitate their replication and evade immune detection. researchgate.netmdpi.com For many viruses, delivering specific viral proteins to the nucleus is essential for disrupting the host's antiviral interferon (IFN) response. mdpi.com

In the case of morbilliviruses like PDV and the closely related Canine Distemper Virus (CDV), a primary mechanism of immune evasion involves blocking the Janus kinase/signal transducer and activator of transcription (Jak/STAT) signaling pathway. nih.govnih.gov The V protein of CDV, which shares a significant portion of its structure with the P protein, directly binds to the STAT1 molecule, preventing it from participating in the IFN signaling cascade that would normally establish an antiviral state in the cell. nih.gov

For this interaction to occur, the viral protein must be able to enter the nuclear compartment where key components of the transcription machinery reside. This implies that the PDV P and V proteins possess specific molecular signals—Nuclear Localization Signals (NLS) and Nuclear Export Signals (NES)—that direct their transport across the nuclear envelope. The regulation of this transport allows the P protein to perform its primary function as part of the replication complex in the cytoplasm while also enabling the P/V proteins to traffic to the nucleus to execute their immune-antagonist functions. While the precise signals for the PDV P protein have not been explicitly mapped, the functional necessity of nuclear entry to target STAT proteins is a well-established morbillivirus immune evasion strategy. This strategic relocation of viral proteins is a hallmark of viral manipulation of host cellular pathways.

Table 1: Research Findings on Morbillivirus P-Gene Product Functions

Protein ProductEncoded byFunction in Viral ReplicationFunction in Immune EvasionKey Host Interaction Target
P (Phosphoprotein) P Gene (unedited transcript)Essential cofactor for the L protein (polymerase); stabilizes nascent N protein. nih.govnih.govShares domains with V protein involved in immune modulation. nih.govL protein, N protein
V protein P Gene (RNA editing via G insertion)Minor role; considered a virulence factor. nih.govInhibits host interferon (IFN) response by blocking the Jak/STAT pathway. nih.govnih.govSTAT1, STAT2
C protein P Gene (alternative reading frame)Acts as a regulator of viral RNA synthesis. nih.govIndirectly suppresses IFN induction by controlling viral RNA levels. nih.govViral replication complex

The host cell's cytoskeleton, particularly the microtubule network, often serves as a transport infrastructure for viruses, facilitating the movement of viral components within the cytoplasm. Viruses can co-opt microtubule-associated proteins (MAPs) or directly bind to microtubules to shuttle viral capsids, genomes, or proteins between the cell periphery and the nucleus. nih.gov For instance, Human Immunodeficiency Virus (HIV-1) relies on MAP1 proteins to guide its core toward the nucleus after cell entry, while the Mouse Polyomavirus VP1 protein directly associates with and stabilizes microtubules. nih.govmdpi.com

In the context of morbilliviruses, however, direct evidence for a functional association between the Phocid Distemper Virus P protein and host cellular microtubule networks is not well-documented in existing scientific literature. While it is plausible that PDV, like many other viruses, utilizes the microtubule network for efficient intracellular transport of its ribonucleoprotein (RNP) complex (composed of the N, P, and L proteins and the viral RNA), a specific role for the P protein in mediating this interaction has not been established. The primary documented functions of the P protein relate to its role as a polymerase cofactor and in the antagonism of STAT signaling through nucleocytoplasmic shuttling. nih.govnih.gov Therefore, while microtubule-based transport remains a critical aspect of many viral life cycles, its specific importance and mechanism concerning the PDV P protein's immune antagonistic functions require further investigation.

Structural Biology and Biophysical Characterization of Phocid Distemper Virus P Protein

Three-Dimensional Structures of P Protein Domains and Their Complexes

While high-resolution, full-length crystal structures of the PDV P protein are not yet available, a wealth of information has been derived from studies on homologous morbillivirus P proteins and from sequence analysis. The PDV P protein, with a length of 507 amino acids, is known to be a modular protein with distinct structural and functional domains. uniprot.orgnih.gov

The P proteins of morbilliviruses, including PDV, are known to form oligomers, which is crucial for their function. The oligomerization is mediated by a specific domain within the P protein. Based on homology with other morbilliviruses, the PDV P protein likely forms a tetramer. This tetramerization is facilitated by a predicted coiled-coil region. This structural arrangement is believed to be essential for the correct spatial positioning of the other domains of the P protein, enabling their interaction with the N and L proteins. The stability of this oligomeric state is critical for the formation of a functional replication complex.

Structural FeatureDescriptionPrimary Technique Used
Oligomerization DomainA predicted coiled-coil region within the P protein that mediates the formation of tetramers.Sequence analysis and homology modeling with other morbillivirus P proteins.
Tetrameric StateThe likely physiological oligomeric state of the PDV P protein, essential for its function in the polymerase complex.Inference from studies on homologous viruses like Measles Virus and Canine Distemper Virus.

A critical function of the PDV P protein is to act as a chaperone for the nucleocapsid (N) protein. uniprot.orgmdpi.com It binds to newly synthesized, monomeric N protein (N⁰), preventing it from non-specifically binding to cellular RNA and ensuring its availability for encapsidating the nascent viral genome during replication. This interaction is mediated by the C-terminal domain of the P protein, often referred to as the P N-terminal domain (P_NTD) or X domain, which binds to the N-terminal region of the N protein (N_TAIL). The amino acid sequence similarity between the N and P genes of PDV and CDV is high, at 84% and 76% respectively, suggesting a conserved mechanism of interaction. nih.gov This chaperone activity is vital for the formation of the ribonucleoprotein (RNP) complex, which serves as the template for viral transcription and replication. nih.gov

P Protein Domain/RegionN Protein Domain/RegionFunction of Interaction
C-terminal X domain (Predicted)N-terminal tail (N_TAIL) (Predicted)Chaperones N protein to prevent aggregation and ensures availability for genome encapsidation.
Full-length P proteinMonomeric N protein (N⁰)Forms a soluble N⁰-P complex, a key intermediate in the assembly of the ribonucleoprotein complex.

The PDV P protein serves as an indispensable linker, recruiting the large polymerase (L) protein to the N-RNA template to form the active RNA-dependent RNA polymerase (RdRp) complex. nih.gov This interaction is fundamental for both viral genome replication and transcription. While the precise structural details of the PDV P-L complex remain to be fully elucidated, studies on related viruses suggest that a specific domain within the C-terminal region of the P protein is responsible for binding to the L protein. The dynamic nature of this interaction is thought to regulate the switch between transcription and replication. The entire RNP complex consists of the RNA genome encased by the N protein, with the L-P polymerase complex associated with it. nih.gov

Conformational Flexibility and Dynamics and Their Functional Implications

The phosphoprotein of morbilliviruses is characterized by a significant degree of intrinsic disorder. Large regions of the P protein, particularly the N-terminal and C-terminal extremities, lack a fixed three-dimensional structure. This conformational flexibility is not a lack of function but rather a key feature that enables the P protein to act as a flexible hub, interacting with multiple partners such as the N protein, the L protein, and itself. This dynamic nature allows the P protein to adopt different conformations required for its diverse roles in chaperoning, polymerase recruitment, and regulation of viral RNA synthesis.

Impact of Post-Translational Modifications on P Protein Structure and Interactions

Post-translational modifications, especially phosphorylation, play a crucial regulatory role in the function of the PDV P protein. ontosight.ai The phosphorylation state of the P protein is believed to influence its interaction with both the N and L proteins, thereby modulating the activity of the polymerase complex. For instance, the level of P protein phosphorylation can determine the switch from transcription (synthesis of viral mRNAs) to replication (synthesis of full-length antigenomes and genomes). The nucleoprotein has been suggested to prevent excessive phosphorylation of the P protein, which would otherwise lead to a downregulation of viral transcription and replication. uniprot.org While specific phosphorylation sites on the PDV P protein have not been fully mapped, comparative analyses with CDV have identified potential residues that may be important for pathogenesis and viral adaptation. nih.gov

Modification TypePotential EffectRegulatory Role
PhosphorylationModulates interactions with N and L proteins.Regulates the switch between viral transcription and replication.
DephosphorylationPotentially enhances transcription/replication by preventing excessive P protein phosphorylation.Fine-tunes the activity of the polymerase complex.

Genetic Diversity, Evolution, and Comparative Analysis of Phocid Distemper Virus P Protein

Phylogenetic Relationships and Genetic Variation of the P Gene/Protein among PDV Isolates

The documented sequence diversity of PDV strains responsible for major epizootics is somewhat limited, with only a few full-length genome sequences currently available. asm.org However, even partial P gene sequencing has been instrumental in differentiating PDV from CDV and in understanding the virus's spread. nih.govvin.com For example, phylogenetic analysis of partial P gene sequences supported the relationship between certain canine distemper virus cases and PDV-2. nih.gov The limited number of available full-length PDV P gene sequences in public databases has been a constraint in more comprehensive phylogenetic comparisons. nih.gov

Comparative Genomics and Proteomics with other Morbilliviruses (e.g., Canine Distemper Virus, Measles Virus)

The genome of PDV, like other morbilliviruses, is a non-segmented, negative-sense, single-stranded RNA. nih.gov It follows the "rule of six" and contains six non-overlapping genes in the order N-P/V/C-M-F-H-L. nih.govnih.gov The PDV P gene, through a process of RNA editing, encodes not only the phosphoprotein (P) but also two non-structural proteins, V and C. nih.govictv.global The P protein itself acts as a cofactor for the viral RNA polymerase, while the V and C proteins are known to be crucial in evading the host's innate immune response. nih.govnih.govmdpi.com

Functionally, the V proteins of various morbilliviruses, including CDV, have been shown to block the host's interferon (IFN) signaling pathways, a critical aspect of their pathogenicity. nih.gov While the V proteins of Rinderpest virus (RPV), MeV, Peste des petits ruminants virus (PPRV), and CDV can all interfere with the phosphorylation of the interferon-receptor-associated kinase Tyk2, the V protein of the highly virulent RPV can also block the phosphorylation of Jak1. nih.gov These functional distinctions highlight the nuanced roles the P gene products play in viral pathogenesis across the morbillivirus genus.

AttributePhocid Distemper Virus (PDV)Canine Distemper Virus (CDV)Measles Virus (MeV)Feline Morbillivirus (FmoPV)
Genome Size (approx. nt) 15,69615,69015,89416,050
P Gene Products P, V, CP, V, CP, V, CP, V, C
V Protein Length (aa) 299299299276
C Protein Length (aa) 174174186170
Phylogenetic Relationship to PDV -Closest relativeMore distantMore distant

Identification of P Gene Mutations and Polymorphisms Influencing Protein Function and Viral Virulence

Mutations and polymorphisms within the P gene are significant determinants of morbillivirus virulence and pathogenicity. nih.gov The P gene sequence is considered an important indicator of virus virulence, and in some morbilliviruses, it has been implicated in cross-species pathogenicity. nih.gov Differences in P gene sequences between pathogenic and non-pathogenic strains of CDV, for instance, may be linked to their differing effects in various host species. nih.govresearchgate.net

The non-structural V and C proteins, encoded by the P gene, play a pivotal role in modulating the host's immune response. nih.gov The V protein, in particular, has been shown to inhibit the interferon (IFN) system, a key component of the innate immune defense. nih.gov The C protein acts as a regulator of viral RNA synthesis, which indirectly suppresses IFN induction. nih.gov Therefore, mutations affecting the function of these proteins can significantly impact the virus's ability to replicate and cause disease.

While specific mutations in the PDV P gene directly linked to increased virulence in seals are not extensively detailed in the provided search results, the general principle holds true for morbilliviruses. For CDV, it is suggested that increased virulence in some species may have occurred due to mutations in the P gene and other genes. nih.gov It is hypothesized that on some occasions, viruses may acquire mutations in the P/V/C sequences that are associated with increased virulence as they pass through different host species. nih.gov However, experimental evidence is needed to confirm these predictions. nih.gov

Evolutionary Pressures Driving P Protein Adaptation in Host Species and Cross-Species Transmission

The evolution of the PDV P protein is shaped by various selective pressures, including the need to efficiently replicate within its primary host species and the challenges associated with cross-species transmission. While the hemagglutinin (H) protein is a primary determinant of host range due to its role in receptor binding, the P protein and its accessory proteins are crucial for overcoming the host's intracellular defenses. nih.gov

The close genetic relationship between PDV and CDV, with PDV thought to have originated from CDV through contact between terrestrial carnivores and seals, highlights a significant cross-species transmission event. nih.govresearchgate.net The adaptation of the ancestral virus to a marine host likely involved changes in multiple viral proteins, including the P protein, to effectively counteract the specific immune responses of pinnipeds.

The constant interplay between the virus and the host immune system drives the evolution of the P gene. The V and C proteins are at the forefront of this evolutionary arms race, as they directly target components of the host's innate immunity. nih.gov The ability of these proteins to effectively antagonize the interferon response is critical for establishing a productive infection. Therefore, evolutionary pressures would favor P gene variants that enhance this immune evasion capability in the specific host environment.

Furthermore, the potential for spillover events, where a virus jumps from its natural reservoir to a new host species, exerts additional evolutionary pressure. nih.gov While the initial jump may be facilitated by mutations in the H protein, subsequent adaptation and establishment in the new host population can be influenced by changes in the P gene that optimize viral replication and transmission in the new environment. nih.gov The genetic diversity observed within the P gene of morbilliviruses reflects this ongoing process of adaptation and evolution in response to a diverse range of host species.

Methodological Approaches in Phocid Distemper Virus P Protein Research

Molecular Cloning and Recombinant Protein Expression Systems

The foundation of in-depth functional and structural studies of the PDV P protein lies in the ability to produce the protein in controlled laboratory settings. This is achieved through molecular cloning of the P gene into suitable expression vectors, which are then introduced into various expression systems to generate recombinant P protein.

Molecular Cloning: The process typically begins with the isolation of viral RNA from infected seal tissues or cell cultures. nih.gov Reverse transcription-polymerase chain reaction (RT-PCR) is a cornerstone technique used to amplify the P gene, creating a complementary DNA (cDNA) copy. nih.govnih.gov This cDNA is then inserted into a plasmid vector, a small, circular DNA molecule that can replicate independently within a host organism. The accuracy of the cloned P gene sequence is verified through DNA sequencing to ensure it matches the native viral gene. nih.gov

Recombinant Protein Expression Systems: Two of the most prominent systems for producing recombinant PDV P protein are Escherichia coli and the baculovirus expression system.

Escherichia coli (E. coli): This bacterium is a widely used host for recombinant protein production due to its rapid growth, high yield, and relatively low cost. The P gene-containing plasmid is introduced into E. coli cells, which are then induced to express the foreign protein. While efficient, expressing eukaryotic viral proteins in E. coli can sometimes lead to misfolding and the formation of insoluble inclusion bodies, which may require additional steps to refold the protein into its active conformation.

Baculovirus Expression System: This system utilizes baculoviruses, which are viruses that infect insect cells. The PDV P gene is cloned into a baculovirus transfer vector, which is then used to generate a recombinant baculovirus. These viruses are then used to infect insect cell lines, such as Sf9 or Tn5 cells. google.com The baculovirus system is often favored for producing viral proteins because insect cells can perform many of the post-translational modifications (e.g., phosphorylation) that are important for the proper folding and function of eukaryotic proteins, including the P protein. uniprot.org

The choice of expression system depends on the specific research question. For large-scale production of protein for structural studies, E. coli might be suitable. For functional assays that require a properly folded and modified protein, the baculovirus system is often the preferred choice.

Expression SystemAdvantagesDisadvantagesCommon Cell/Strain Types
Escherichia coli - Rapid growth- High protein yield- Low cost- Well-established protocols- Potential for protein misfolding and inclusion body formation- Lack of eukaryotic post-translational modificationsBL21(DE3)
Baculovirus - Capable of post-translational modifications- High levels of protein expression- Suitable for complex proteins- More time-consuming and expensive than E. coli systems- Requires specialized cell culture techniquesSf9, Tn5

In Vitro and Cell-Based Functional Assays

Once recombinant P protein is available, or through the use of infectious clones of the virus, researchers can perform a variety of assays to investigate its function in viral replication, transcription, and its role in counteracting the host's immune response.

The P protein is an essential cofactor for the viral RNA-dependent RNA polymerase (RdRp), which is composed of the large protein (L) and the P protein. nih.gov This complex is responsible for both transcribing the viral genes into messenger RNAs (mRNAs) and replicating the viral genome.

Minigenome Assays: A powerful tool to study the function of the P protein in replication and transcription is the minigenome assay. This cell-based assay uses a plasmid that expresses a "minigenome," a shortened version of the viral genome that typically contains a reporter gene (e.g., luciferase or green fluorescent protein) flanked by the viral leader and trailer sequences necessary for replication and transcription. Co-transfection of cells with plasmids expressing the N, P, and L proteins allows for the reconstitution of the viral replication and transcription machinery. The level of reporter gene expression serves as a direct measure of the efficiency of the polymerase complex. By introducing mutations into the P protein expression plasmid, researchers can pinpoint specific amino acids or domains that are critical for its function.

A key survival strategy for morbilliviruses is the ability to suppress the host's innate immune response, particularly the interferon (IFN) signaling pathway. The P gene of PDV, like other morbilliviruses, encodes not only the full-length P protein but also the V and C proteins, which are known to be potent IFN antagonists. nih.gov

Reporter Gene Assays: To quantify the P protein's ability to block IFN signaling, reporter gene assays are frequently employed. In this setup, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an IFN-inducible promoter, such as the IFN-stimulated response element (ISRE). sigmaaldrich.com These cells are also co-transfected with a plasmid expressing the PDV P protein. Upon stimulation with IFN, the reporter gene will be expressed. However, if the P protein successfully antagonizes the IFN signaling pathway, the level of reporter gene expression will be significantly reduced. The degree of this reduction provides a quantitative measure of the P protein's immune antagonistic activity.

IFN Signaling Assays: These assays directly examine the effect of the P protein on key components of the IFN signaling pathway. For instance, Western blotting can be used to assess the phosphorylation status of critical signaling molecules like STAT1 and STAT2. sigmaaldrich.com In a functional IFN pathway, these proteins become phosphorylated upon IFN stimulation. The presence of the P protein can inhibit this phosphorylation, which can be visualized and quantified.

The P protein functions through its interactions with other viral proteins, most notably the nucleoprotein (N) and the large polymerase protein (L), as well as potentially with host cell proteins. nih.gov Identifying and characterizing these interactions are crucial for understanding the mechanics of viral replication and immune evasion.

Co-immunoprecipitation (Co-IP): This is a widely used technique to study protein-protein interactions in the context of the cell. Cells are co-transfected with plasmids expressing tagged versions of the P protein and its suspected binding partner. An antibody specific to the tagged P protein is used to "pull down" or immunoprecipitate the P protein from the cell lysate. If the P protein is interacting with its binding partner, the partner protein will be pulled down along with it and can be detected by Western blotting using an antibody specific to that partner.

Yeast Two-Hybrid (Y2H) Systems: The Y2H system is a powerful genetic method for identifying novel protein-protein interactions. In this system, the P protein (the "bait") is fused to the DNA-binding domain of a transcription factor, and a library of potential interacting proteins (the "prey") is fused to the activation domain of the same transcription factor. If the bait and prey proteins interact, they bring the DNA-binding and activation domains together, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for the identification of interacting partners.

Assay TypePurposePrincipleKey Proteins Involved
Minigenome Assay Measures viral replication and transcription efficiencyReconstitution of the viral polymerase complex to drive expression of a reporter gene from a viral-like minigenome.N, P, L
Reporter Gene Assay (ISRE) Quantifies antagonism of the interferon signaling pathwayExpression of a reporter gene under the control of an IFN-inducible promoter is measured in the presence and absence of the P protein.P protein, STAT1, STAT2
Co-immunoprecipitation Validates protein-protein interactions within a cellular contextAn antibody to a "bait" protein is used to pull it out of a cell lysate, along with any interacting "prey" proteins.P protein, N protein, L protein
Yeast Two-Hybrid Screens for novel protein-protein interactionsInteraction between a "bait" (P protein) and "prey" protein reconstitutes a functional transcription factor, activating a reporter gene.P protein, various potential host or viral proteins

Advanced Structural Biology Techniques

Determining the three-dimensional structure of the PDV P protein is essential for a mechanistic understanding of its function and for potential antiviral drug design. Advanced structural biology techniques provide atomic-level insights into the protein's architecture.

X-ray Crystallography: This technique has been instrumental in determining the high-resolution structures of many viral proteins. The first step is to produce large quantities of pure, soluble P protein, often using the expression systems described earlier. This protein is then crystallized, a process that can be challenging. The resulting crystals are bombarded with X-rays, and the diffraction pattern produced is used to calculate the electron density map of the protein, from which its atomic structure can be modeled. While powerful, a limitation is the requirement for well-ordered crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique for determining the structure of proteins in solution, which more closely mimics their native environment. This method is particularly well-suited for studying smaller proteins or individual domains of larger proteins, as well as for analyzing protein dynamics and interactions. For the PDV P protein, NMR could be used to study the structure of its different domains and how they interact with other proteins or nucleic acids.

Cryo-Electron Microscopy (Cryo-EM) for Complex Structures

As of late 2023, there are no specific published cryo-electron microscopy (Cryo-EM) studies focusing on the P protein of the Phocid distemper virus (PDV). While Cryo-EM has been instrumental in revealing the atomic structures of other morbillivirus proteins, such as the fusion (F) and hemagglutinin (H) glycoproteins of the closely related Canine distemper virus (CDV), this technology has not yet been applied to the PDV P protein or its complexes. nih.govnih.gov The structural elucidation of the CDV F protein, for instance, was achieved at a resolution of 4.3 Å, providing significant insights into the prefusion state of this critical component of the viral entry machinery. nih.govnih.gov Such studies have been crucial for understanding the mechanisms of membrane fusion and have been aided by techniques to stabilize protein conformations, such as the fusion of a GCNt trimerization sequence. nih.govnih.gov The application of Cryo-EM to the PDV P protein in the future could provide invaluable information about its three-dimensional structure, its interactions with the nucleoprotein (N) and the large polymerase (L) protein to form the ribonucleoprotein complex, and the structural basis of its role in viral replication and transcription.

Reverse Genetics Systems for Functional Characterization of P Protein Mutants

There is currently a lack of published research that utilizes reverse genetics systems for the functional characterization of specific mutants of the Phocid distemper virus P protein. Reverse genetics is a powerful tool that allows for the introduction of specific mutations into the viral genome to study the function of individual genes and proteins. This approach has been pivotal in understanding the roles of various proteins in the pathogenesis of other morbilliviruses. nih.gov For instance, in the broader context of morbilliviruses, the P gene is known to be crucial, not only for its role in the replication complex but also because it encodes the V and C non-structural proteins, which are important for modulating the host immune response. nih.govnih.gov The V protein, for example, has been shown to inhibit the interferon signaling pathway. nih.gov The application of reverse genetics to the PDV P protein would enable researchers to dissect the specific functions of its different domains, understand its role in virulence, and explore how it contributes to the virus's ability to cause disease in marine mammals.

Nucleic Acid-Based Detection and Genotyping Methods (e.g., RT-qPCR, Sanger Sequencing)

Nucleic acid-based methods, particularly reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Sanger sequencing, are well-established and widely used for the detection and genotyping of the Phocid distemper virus, with the P gene being a frequent target. These techniques are valued for their sensitivity and specificity in identifying viral RNA in a variety of sample types.

RT-qPCR for Detection and Quantification:

Real-time RT-PCR assays have been developed to detect and quantify PDV RNA, often targeting conserved regions of the P gene. uniprot.org Some assays are designed to be pan-genotypic, capable of detecting multiple genotypes of both PDV and the closely related Canine distemper virus (CDV). uniprot.org For example, a pan-genotypic TaqMan-based RT-qPCR assay has been developed that amplifies a 160-bp product from a conserved region of the P gene of all known CDV and PDV genotypes. uniprot.org These quantitative assays are crucial for diagnosing infections, especially in samples with low viral loads, and for monitoring the viral burden in infected animals. ontosight.ai To ensure the quality of the RNA and avoid false negatives, some RT-qPCR protocols include the simultaneous amplification of a housekeeping gene, such as β-actin or glyceraldehyde-3-phosphate-dehydrogenase (GAPDH).

Sanger Sequencing for Genotyping and Phylogenetic Analysis:

Sanger sequencing of the P gene is a cornerstone for the genetic characterization of PDV isolates. The P gene, while having some conserved regions suitable for universal primers, also possesses sufficient variability to allow for phylogenetic analysis. nih.gov By sequencing the PCR products amplified from the P gene, researchers can identify the specific genotype of the virus and compare it to other known isolates. This information is vital for tracking the spread of the virus, understanding its evolutionary relationships, and investigating outbreaks. For instance, partial sequence analysis of the P gene has been used to show the close relationship between PDV isolates from different epidemics.

Below is a table summarizing the key features of these nucleic acid-based methods in the context of PDV P protein research:

Method Target Application Key Findings/Advantages
RT-qPCR Conserved regions of the P geneDetection and quantification of viral RNAHigh sensitivity and specificity; enables pan-genotypic detection of PDV and CDV; allows for quantification of viral load. uniprot.orgontosight.ai
Sanger Sequencing Variable regions of the P geneGenotyping and phylogenetic analysisProvides nucleotide sequence for genetic characterization; enables tracking of viral evolution and spread; useful for identifying and comparing different viral lineages. nih.gov

Future Directions and Applied Research Potential

Elucidating Remaining Unexplored P Protein Functions and Complex Interactions

While the primary roles of the morbillivirus P protein in chaperoning the nucleocapsid (N) protein and as a cofactor for the RNA-dependent RNA polymerase (L protein) are well-established, a number of its functions and complex interactions remain to be fully elucidated. mdpi.comnih.govmdpi.com The P gene of morbilliviruses, including PDV, is known to encode not only the full-length P protein but also the V and C proteins through RNA editing and use of an alternative open reading frame. nih.govnih.govnih.govexpasy.orgresearchgate.net These accessory proteins are crucial in counteracting the host's innate immune response. nih.gov

Future research is needed to unravel the full spectrum of host proteins that interact with the PDV P, V, and C proteins. Identifying these host-virus interactions is critical to understanding the mechanisms of viral pathogenesis and immune suppression. researchgate.net For instance, while the V protein is known to block the interferon (IFN) signaling pathway by targeting components like STAT1, STAT2, Jak1, and Tyk2, the precise molecular details of these interactions for PDV and the potential involvement of other host factors are still under investigation. nih.govnih.gov

Moreover, the intrinsic disorder of a significant portion of the P protein suggests a high degree of conformational flexibility, allowing it to interact with multiple partners. mdpi.com The functional consequences of this structural plasticity are not entirely understood. Mutations within the P gene have been linked to changes in virulence and may influence host adaptation, suggesting that subtle variations in P protein function can have significant biological outcomes. nih.govnih.gov Further investigation into how specific domains of the P protein mediate these diverse functions and interactions will be crucial for a comprehensive understanding of PDV biology.

Rational Design of Antiviral Strategies Targeting P Protein Activity and Interactions

The essential roles of the P protein in viral replication make it an attractive target for the rational design of antiviral drugs. mdpi.comnih.gov Strategies can be envisioned that disrupt key P protein functions, such as its interaction with the N and L proteins, which is fundamental for the formation of the functional replication and transcription complex. mdpi.comnih.gov

Table 1: Potential Antiviral Strategies Targeting the PDV P Protein

Targeting StrategyMechanism of ActionRationale
Inhibition of P-N Interaction Small molecules or peptides designed to bind to the N-terminal of P or the C-terminal of N could disrupt the formation of the P-N complex.The P protein acts as a chaperone for the N protein, preventing its premature self-assembly and ensuring the availability of N for encapsidating the viral RNA. mdpi.com Blocking this interaction would halt viral replication.
Disruption of P-L Interaction Targeting the binding site between the P and L proteins would prevent the recruitment of the polymerase to the nucleocapsid template.The P protein is essential for tethering the L protein to the N-RNA template, a prerequisite for transcription and replication. mdpi.comnih.gov
Inhibition of P Protein Oligomerization The P protein is known to form oligomers, and interfering with this process could inactivate its function.The oligomerization domain of the P protein is crucial for its role in the polymerase complex. mdpi.com
Targeting V and C Protein Functions Developing inhibitors that block the ability of the V and C proteins to counteract the host's innate immune response.The V and C proteins are key virulence factors that suppress interferon signaling, allowing the virus to replicate unchecked in the early stages of infection. nih.govnih.gov

The development of high-throughput screening assays to identify compounds that inhibit these interactions is a viable approach. Furthermore, the increasing availability of structural data for paramyxovirus proteins can guide the in-silico design and optimization of specific inhibitors. mdpi.com While some progress has been made in developing inhibitors against the morbillivirus polymerase complex, many of these target the L protein. nih.gov A focus on the P protein offers a complementary and potentially synergistic approach to antiviral therapy. nih.govnih.gov

P Protein as a Molecular Target for Vaccine Development and Viral Attenuation Studies

Live-attenuated vaccines are highly effective against morbilliviruses, and the P gene represents a key target for rational viral attenuation. nih.gov Modifications to the P gene can impact the efficiency of viral replication and the virus's ability to evade the host immune system, leading to a less virulent phenotype that can still elicit a protective immune response. nih.gov

One promising strategy involves the introduction of mutations into the P gene that alter the function of the P, V, or C proteins. For example, modifying the RNA editing site within the P gene can alter the expression levels of the P and V proteins, thereby attenuating the virus. Similarly, mutations that impair the ability of the V or C proteins to block interferon signaling can lead to a more robust innate immune response and viral clearance.

Furthermore, the P protein itself, along with the N protein, can be an important target for the cellular immune response. nih.gov While neutralizing antibodies are primarily directed against the surface glycoproteins H and F, T-cell responses to internal proteins like P and N are crucial for clearing infected cells. nih.gov Therefore, vaccine strategies that enhance the presentation of P protein epitopes could lead to more effective and durable immunity.

The development of "differentiation of infected from vaccinated animals" (DIVA) vaccines is another area where the P protein could be utilized. nih.gov By creating a vaccine virus with a modified or deleted P gene epitope, it would be possible to develop a companion diagnostic test that can distinguish between antibodies induced by vaccination and those resulting from a natural infection. This would be an invaluable tool for disease surveillance and control programs. nih.govresearchgate.net

Application of Advanced Computational Modeling and Structural Prediction in P Protein Research

Advanced computational modeling and structural prediction are powerful tools for accelerating our understanding of the PDV P protein and for guiding the development of novel interventions. mdpi.comnih.gov Although obtaining high-resolution crystal structures of large, flexible proteins like the P protein can be challenging, computational approaches can provide valuable insights into its structure and function.

Homology modeling, based on the known structures of P proteins from other paramyxoviruses like measles virus and Sendai virus, can generate predicted structures of the PDV P protein. nih.govasm.org These models can be used to identify key functional domains and potential drug-binding pockets. Molecular dynamics simulations can then be employed to study the conformational flexibility of the P protein and its interactions with other viral and host proteins.

Table 2: Applications of Computational Modeling in PDV P Protein Research

Computational ApproachApplicationPotential Outcome
Homology Modeling Predicting the three-dimensional structure of the PDV P protein based on the structures of related viral proteins.Identification of key functional domains, protein-protein interaction sites, and potential druggable pockets.
Molecular Dynamics Simulations Simulating the dynamic behavior of the P protein and its complexes with N and L proteins over time.Understanding the conformational changes required for function and the mechanism of protein-protein interactions.
Virtual Screening In silico screening of large libraries of chemical compounds to identify potential inhibitors of P protein functions.Rapid identification of lead compounds for further experimental validation as antiviral drugs.
Epitope Prediction Identifying potential T-cell and B-cell epitopes within the P protein sequence.Guiding the design of subunit vaccines or modified live-attenuated vaccines with enhanced immunogenicity.

These computational approaches, when integrated with experimental validation, can significantly accelerate the pace of research. For instance, virtual screening can prioritize a smaller number of promising compounds for laboratory testing, saving time and resources. mdpi.com Similarly, computational prediction of immunogenic epitopes can inform the design of more effective vaccine candidates. nih.gov As computational methods continue to improve in accuracy and power, they will undoubtedly play an increasingly important role in the study of the PDV P protein and the development of strategies to combat this important marine mammal pathogen. st-andrews.ac.ukmorrisanimalfoundation.org

Q & A

Q. What are the structural and functional characteristics of the PDV phosphoprotein (P), and how do its isoforms (P, V, C) differ in viral replication?

The PDV P gene undergoes mRNA editing via insertion of G residues, generating three distinct proteins: P (primary polymerase cofactor), V (immune evasion), and C (regulatory) . Structural analysis reveals 75–76% amino acid similarity between PDV P and canine distemper virus (CDV) P, with conserved domains critical for viral RNA synthesis . Experimental validation requires cDNA cloning, sequencing, and mutagenesis to map functional motifs (e.g., RNA-binding regions) .

Q. What experimental methods are optimal for detecting PDV P protein mRNA in infected seal tissues?

Reverse transcription-polymerase chain reaction (RT-PCR) using PDV P gene-specific primers (e.g., targeting conserved regions like nucleotides 60–1583) combined with Southern blot hybridization offers high sensitivity . Slot hybridization is less sensitive but useful for bulk RNA analysis . For quantitative data, real-time RT-PCR with TaqMan probes targeting the P gene’s editing site is recommended .

Q. How does PDV P protein interact with host immune components, and what assays validate these interactions?

Co-immunoprecipitation (Co-IP) and far-Western blotting are standard for identifying P protein interactions with host proteins (e.g., STAT1 or interferon signaling mediators) . Surface plasmon resonance (SPR) can quantify binding kinetics, while yeast two-hybrid screening maps interaction networks .

Advanced Research Questions

Q. How do genomic similarities between PDV and CDV P proteins reconcile with observed differences in host tropism and pathogenicity?

Despite 84% amino acid identity in the nucleocapsid (N) protein and 76% in P, PDV exhibits seal-specific tropism due to variations in the P protein’s C-terminal domain, which modulates host polymerase compatibility . Comparative studies should combine phylogenetic analysis (e.g., Bayesian multigene alignments) with in vitro infection assays using seal-derived cell lines .

Q. What methodological challenges arise in studying PDV P gene mRNA editing, and how can they be addressed?

mRNA editing introduces heterogeneous transcripts, complicating sequencing. Solutions include:

  • Deep sequencing to quantify G-insertion variants .
  • Cloning and Sanger sequencing of individual cDNA molecules to resolve editing patterns .
  • Functional assays (e.g., minigenome systems) to assess how edited transcripts alter viral replication .

Q. How can conflicting data on PDV P protein’s role in immune evasion be resolved?

Some studies report PDV V protein (an edited P isoform) inhibits interferon signaling, while others note weak suppression compared to CDV . To reconcile this:

  • Use species-specific interferon-stimulated response element (ISRE) luciferase reporters in seal cells.
  • Perform kinetic analyses of STAT1 phosphorylation post-infection .

Q. What molecular markers in the P gene can predict PDV virulence during epizootics?

Epizootic strains (e.g., the 2002 Northwest Europe outbreak) show conserved mutations in the P gene’s N-terminal disordered region, linked to enhanced polymerase activity . Targeted sequencing of this region in outbreak samples, followed by reverse genetics to engineer mutations, can validate virulence markers .

Methodological Guidance

Q. How to design primers for PDV P gene amplification without cross-reactivity with CDV?

  • Avoid regions with >80% nucleotide identity (e.g., the M gene).
  • Target the P gene’s 3′ untranslated region (UTR), which has <34% similarity to CDV .
  • Validate specificity using CDV-negative controls and Sanger sequencing .

Q. What in silico tools are suitable for predicting PDV P protein structure and interactions?

  • Homology modeling (e.g., SWISS-MODEL) using CDV P (PDB: 6D5T) as a template .
  • Molecular dynamics simulations to study conformational changes in the P protein’s intrinsically disordered regions .

Q. How to address low yield of PDV P protein in recombinant expression systems?

  • Use codon-optimized synthetic genes for seal-derived cell lines (e.g., phocine kidney cells).
  • Employ baculovirus-insect cell systems with chaperone co-expression to improve solubility .

Data Contradiction Analysis

Q. Why do some studies classify PDV as a CDV variant, while others assert its distinctness?

Early serological cross-reactivity data suggested close kinship, but genomic analyses (e.g., 78% nucleotide identity in M gene vs. 91% amino acid identity) confirm PDV as a separate morbillivirus . Resolve discrepancies by:

  • Comparing full-genome phylogenies rather than single genes .
  • Testing monoclonal antibodies against PDV-specific epitopes (e.g., P protein’s N-terminal) .

Q. How to interpret conflicting results on PDV P protein’s nuclear vs. cytoplasmic localization?

Localization may depend on infection stage or host cell type. Use confocal microscopy with time-course experiments and subcellular fractionation to map dynamic trafficking .

Ethical and Experimental Design Considerations

Q. What ethical frameworks apply when studying PDV in endangered seal populations?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Prioritize non-invasive sampling (e.g., buccal swabs over euthanasia) .
  • Use in vitro models (e.g., primary seal macrophages) to reduce wild animal use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.